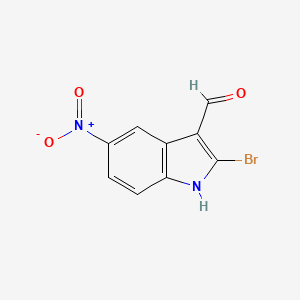

2-Bromo-5-nitro-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C9H5BrN2O3 . It has a molecular weight of 269.05 . The compound is a yellow solid at room temperature .

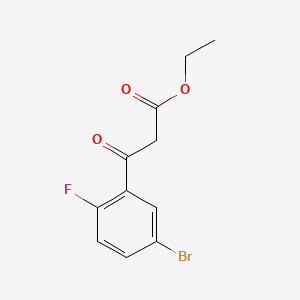

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is represented by the linear formula C9H5BrN2O3 . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results.Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” are not available, indole derivatives are known to be involved in various types of reactions. For instance, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

“2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is a yellow solid at room temperature . It has a molecular weight of 269.05 . It is stored at a temperature between 0-5°C .Scientific Research Applications

- Application : Researchers have investigated 2-Bromo-5-nitro-1H-indole-3-carbaldehyde as a potential anti-HIV-1 agent . Molecular docking studies suggest its interaction with viral proteins, making it a candidate for further investigation.

- Application : This compound has been evaluated as an aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitor . These enzymes are implicated in various diseases, including diabetes and cancer.

- Application : Among different derivatives, 2-Bromo-5-nitro-1H-indole-3-carbaldehyde derivatives have demonstrated good antimicrobial potential . Further studies could explore their efficacy against specific pathogens.

Antiviral Research

Enzyme Inhibition Studies

Antimicrobial Properties

Future Directions

The future directions for “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in the field of medicinal and pharmaceutical chemistry . Their role as precursors for the synthesis of various heterocyclic derivatives makes them valuable for the development of new drugs and therapies .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-bromo-5-nitro-1h-indole-3-carbaldehyde, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the development of bovine viral diarrhea virus in cells .

Result of Action

Indole derivatives, in general, have been reported to exhibit various biologically vital properties, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

2-bromo-5-nitro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-9-7(4-13)6-3-5(12(14)15)1-2-8(6)11-9/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFYKVNGTHUQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700076 |

Source

|

| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246471-79-3 |

Source

|

| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)

![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)